![molecular formula C15H16N4O3S B2391358 N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097908-93-3](/img/structure/B2391358.png)

N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

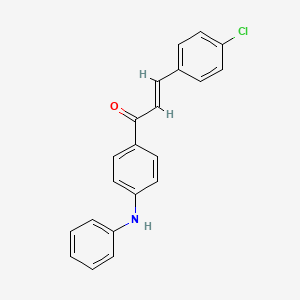

Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The specific molecular structure of “N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine” is not available in the sources I found.

Scientific Research Applications

Synthesis of Heterocycles

Research into heterocyclic compounds, such as benzofurans, pyridazones, and pyridones, has been driven by their broad spectrum of biological activities. For instance, the synthesis of different heterocycles using 4-(4-methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione explores the creation of compounds that might show enhanced biological activities due to the presence of benzofuran and pyridazinone or pyridone moieties (Patankar, Athalye, Verma, & Dalvi, 2000).

Metal-Free Synthesis Approaches

A metal-free three-component, domino reaction has been developed for the efficient preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach is notable for its excellent functional group tolerance and efficiency, showcasing the versatile application of sulfonyl groups in synthesizing complex heterocycles (Cui, Zhu, Li, & Cao, 2018).

Cu-Catalyzed Synthesis

The Cu-catalyzed three-component reaction involving ynamides has been applied to afford α-amino amidines from sulfonyl or phosphoryl azides and amines, demonstrating the synthetic utility of these compounds. This method allows for high yields under mild conditions and showcases the potential for producing compounds with diverse biological activities (Kim, Kim, & Chang, 2008).

Structural Analysis and Activity

Synthesis and characterization of pyrazole derivatives, including structural analysis through X-ray crystallography, have provided insights into the pharmacophore sites for antitumor, antifungal, and antibacterial activities. This research indicates the potential for designing heterocyclic compounds with specific biological targets (Titi et al., 2020).

Future Directions

Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites . In recent years, the complex nature and the number of acquired or resistant cancer cases have been largely increasing. Benzofuran derivatives revealed potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments . This suggests that benzofuran derivatives, including possibly “N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine”, could be a promising area for future research.

Mechanism of Action

Target of Action

The compound “N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine” is a complex molecule that contains a benzofuran ring. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For example, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have a broad range of biological activities, which suggests that they could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-23(21,13-3-4-14-11(8-13)5-7-22-14)19-9-12(10-19)17-15-2-1-6-16-18-15/h1-4,6,8,12H,5,7,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVUYYUCNFIQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)